molecular formula C9H8N4O B12502361 (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone

(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone

Cat. No.: B12502361
M. Wt: 188.19 g/mol
InChI Key: HTSCLDQAVWRITQ-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone is a heterocyclic compound that combines the structural features of both pyridine and imidazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone typically involves the reaction of 2-aminopyridine with imidazole derivatives under specific conditions. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, it can act as an electrophilic probe that acylates the 2’-OH in the RNA backbone, which is useful in RNA SHAPE-MaP experiments. This interaction helps in analyzing RNA secondary structures at single nucleotide resolution .

Comparison with Similar Compounds

Uniqueness: (2-Aminopyridin-3-yl)(1H-imidazol-1-yl)methanone is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. Its ability to act as an electrophilic probe in RNA studies sets it apart from other similar compounds .

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19 g/mol

IUPAC Name

(2-aminopyridin-3-yl)-imidazol-1-ylmethanone

InChI

InChI=1S/C9H8N4O/c10-8-7(2-1-3-12-8)9(14)13-5-4-11-6-13/h1-6H,(H2,10,12)

InChI Key

HTSCLDQAVWRITQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)N2C=CN=C2

Origin of Product

United States

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